Terchebin
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Overview
Description
Terchebin is a naturally occurring ellagitannin, a type of hydrolyzable tannin found in various plants, particularly in the fruit of Terminalia chebula. Ellagitannins are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . This compound, along with other ellagitannins, contributes to the medicinal properties of Terminalia chebula, which is widely used in traditional medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of terchebin involves the extraction from the fruit of Terminalia chebula. The process typically includes drying the fruit, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The fruit is harvested, dried, and subjected to solvent extraction. The crude extract is then processed through various purification steps, including filtration, evaporation, and chromatography, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Terchebin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to release ellagic acid and glucose.
Condensation: this compound can participate in condensation reactions with other phenolic compounds to form complex tannins.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Condensation: Condensation reactions often occur under mild acidic conditions.
Major Products Formed:
Oxidation: Oxidized ellagitannins.
Hydrolysis: Ellagic acid and glucose.
Condensation: Complex tannins and polyphenolic compounds.
Scientific Research Applications
Terchebin has a wide range of scientific research applications due to its biological activities:
Chemistry: this compound is studied for its antioxidant properties and its ability to scavenge free radicals.
Biology: Research focuses on this compound’s antimicrobial and anti-inflammatory effects, making it a potential candidate for treating infections and inflammatory diseases.
Medicine: this compound is investigated for its potential anticancer properties and its role in protecting against oxidative stress-related diseases.
Industry: this compound is used in the food and cosmetic industries for its preservative and antioxidant properties
Mechanism of Action
Terchebin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. This compound also modulates various signaling pathways involved in inflammation and cell proliferation. Its molecular targets include enzymes involved in oxidative stress and inflammatory mediators .
Comparison with Similar Compounds
Chebulagic Acid: Another ellagitannin found in Terminalia chebula with similar antioxidant and anti-inflammatory properties.
Chebulinic Acid: Known for its antimicrobial and anticancer activities.
Ellagic Acid: A hydrolysis product of ellagitannins with potent antioxidant properties.
Uniqueness of Terchebin: this compound is unique due to its specific structure and the combination of biological activities it exhibits. While similar compounds like chebulagic acid and chebulinic acid share some properties, this compound’s distinct molecular structure allows it to participate in unique chemical reactions and exhibit a broader range of biological activities .
Properties
CAS No. |
20598-45-2 |
---|---|
Molecular Formula |
C41H30O27 |
Molecular Weight |
954.7 g/mol |
IUPAC Name |
[(1R,10R,18R,19R,21S,22S)-6,7,11,12,12-pentahydroxy-3,13,16-trioxo-21,22-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,17,20,23-tetraoxapentacyclo[16.3.1.18,11.04,9.010,15]tricosa-4,6,8,14-tetraen-19-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C41H30O27/c42-15-1-10(2-16(43)26(15)50)34(54)62-9-22-30-32(65-35(55)11-3-17(44)27(51)18(45)4-11)33(39(63-22)67-36(56)12-5-19(46)28(52)20(47)6-12)66-37(57)13-7-21(48)29(53)31-24(13)25-14(38(58)64-30)8-23(49)40(59,60)41(25,61)68-31/h1-8,22,25,30,32-33,39,42-48,50-53,59-61H,9H2/t22-,25+,30-,32+,33-,39+,41?/m1/s1 |
InChI Key |
NUPTUAXNMUIMFS-MIHIQLSESA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@@H]7C(=CC(=O)C(C7(O6)O)(O)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O6)O)(O)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
Origin of Product |
United States |
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